molecular formula C7H11BrO3 B14301479 Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester CAS No. 118355-29-6

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester

Cat. No.: B14301479
CAS No.: 118355-29-6
M. Wt: 223.06 g/mol
InChI Key: HLQOAIAGMAZLCB-UHFFFAOYSA-N
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Description

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is a brominated β-keto ester with the molecular formula C₈H₁₁BrO₃. Its structure features a bromine atom and a methyl group at the 3-position of the butanoic acid backbone, a ketone group at the 2-position, and an ethyl ester functional group. This compound is structurally distinct due to the electron-withdrawing bromine substituent, which enhances electrophilicity at the α-carbon, and the methyl group, which introduces steric hindrance.

Properties

CAS No.

118355-29-6

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

ethyl 3-bromo-3-methyl-2-oxobutanoate

InChI

InChI=1S/C7H11BrO3/c1-4-11-6(10)5(9)7(2,3)8/h4H2,1-3H3

InChI Key

HLQOAIAGMAZLCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester typically involves the esterification of 3-bromo-3-methyl-2-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the oxo group is reduced to a hydroxyl group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A. Halogen-Substituted Analogs

  • Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate (C₇H₁₁FO₃): Replacing bromine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s strong inductive effect stabilizes the α-carbon but reduces leaving group ability compared to bromine. This analog is less reactive in nucleophilic substitutions but more thermally stable .
  • Ethyl 2-(Ethoxymethylene)-3-Oxobutanoate (C₉H₁₄O₅): The ethoxymethylene group introduces conjugation with the ketone, enabling keto-enol tautomerism. This enhances acidity (pKa ~9–11) and reactivity in Michael additions, unlike the brominated target compound, which favors alkylation or elimination .

B. Methyl-Substituted Analogs

  • Butanoic Acid, 2-Methyl-, Ethyl Ester (C₇H₁₄O₂): Lacking bromine and the ketone group, this compound is a simple ester with a fruity aroma. It is widely used in flavor industries (e.g., apple, pineapple) due to its low odor threshold (~0.1 ppm) .
  • Butanoic Acid, 3-Methyl-, Ethyl Ester (C₇H₁₄O₂): The 3-methyl group enhances sweetness perception in foods, as shown in GC-O studies. However, the absence of a ketone or halogen limits its utility in synthesis .
Functional Group Variations

A. β-Keto Esters

  • Ethyl Diacetoacetate (C₈H₁₂O₅):
    Features two acetyl groups, enabling complex tautomerism and chelation with metals. This compound is pivotal in synthesizing heterocycles (e.g., pyrazoles), whereas the brominated target compound’s reactivity is dominated by halogen-mediated pathways .
  • Butanoic Acid, 3-Oxo-, Ethyl Ester (C₆H₁₀O₃): The simplest β-keto ester in this class, it undergoes Claisen condensations readily. The target compound’s bromine and methyl groups slow such reactions but favor alkylation .

B. Aroma and Sensory Profiles

Compound Key Aroma Attributes Odor Threshold (ppm) Applications
Butanoic acid, ethyl ester Fruity, pineapple 0.1 Food flavoring
Butanoic acid, 3-methyl-, ethyl ester Sweet, fruity 0.05 Sweetness enhancer
Target compound Pungent, chemical-like Not reported Synthetic intermediate

The target compound’s bromine likely imparts a harsh aroma, rendering it unsuitable for flavor applications compared to its methylated analogs.

Physicochemical Properties
Property Target Compound Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate Butanoic Acid, 3-Methyl-, Ethyl Ester
Molecular Weight (g/mol) 235.08 178.16 130.18
Boiling Point (°C) ~220–230 (est.) 195–200 143–145
Solubility Low in water, high in organics Similar to target Miscible with ethanol
Stability Sensitive to light, heat Thermally stable Stable under storage

The brominated compound’s higher molecular weight and lower volatility reflect its synthetic niche.

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